molecular formula C79H105N19O19S B1591595 7-Methoxycoumarin-4-acetyl-Arg-Pro-Lys-Pro-Tyr-Ala-Nva-Trp-Met-(2,4-dinitrophenyl)Lys amide CAS No. 158584-08-8

7-Methoxycoumarin-4-acetyl-Arg-Pro-Lys-Pro-Tyr-Ala-Nva-Trp-Met-(2,4-dinitrophenyl)Lys amide

Cat. No.: B1591595
CAS No.: 158584-08-8
M. Wt: 1656.9 g/mol
InChI Key: PMQNLFGGVGXOSM-QRQUECDASA-N
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Description

7-Methoxycoumarin-4-acetyl-Arg-Pro-Lys-Pro-Tyr-Ala-Nva-Trp-Met-(2,4-dinitrophenyl)Lys amide, also known as this compound, is a useful research compound. Its molecular formula is C79H105N19O19S and its molecular weight is 1656.9 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

7-Methoxycoumarin-4-acetyl-Arg-Pro-Lys-Pro-Tyr-Ala-Nva-Trp-Met-(2,4-dinitrophenyl)Lys amide plays a crucial role in biochemical reactions as a fluorogenic substrate. It is specifically designed to interact with matrix metalloproteinases (MMPs), such as stromelysin-1 (MMP-3). The compound’s structure allows it to be hydrolyzed by MMP-3, resulting in a measurable fluorescent signal. This interaction is essential for studying the activity and inhibition of MMPs, which are involved in various physiological and pathological processes .

Cellular Effects

This compound influences cellular functions by serving as a substrate for MMPs. These enzymes play a significant role in cell signaling pathways, gene expression, and cellular metabolism. By monitoring the hydrolysis of this compound, researchers can gain insights into the regulation of MMP activity and its impact on cellular processes. The compound’s ability to generate a fluorescent signal upon cleavage makes it a valuable tool for studying the dynamics of MMP activity in various cell types .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with MMPs. The compound binds to the active site of MMP-3, where it undergoes hydrolysis. This reaction results in the release of a fluorescent moiety, which can be detected and quantified. The binding and cleavage of this compound by MMP-3 provide valuable information about the enzyme’s activity, specificity, and inhibition. Additionally, the compound’s structure allows for the study of enzyme-substrate interactions at the molecular level .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its performance in experiments. Studies have shown that the compound remains stable under specific storage conditions, such as at -20°C. Prolonged exposure to light or higher temperatures can lead to degradation, affecting its fluorescence properties and overall effectiveness. Long-term studies have demonstrated that the compound maintains its activity and fluorescence signal over extended periods, making it a reliable tool for biochemical research .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively serves as a substrate for MMPs, allowing researchers to study enzyme activity and inhibition. At higher doses, the compound may exhibit toxic or adverse effects, potentially interfering with normal cellular functions. Threshold effects have been observed, where the compound’s fluorescence signal reaches a plateau at specific concentrations. These findings highlight the importance of optimizing dosage levels to achieve accurate and reliable results in animal studies .

Metabolic Pathways

This compound is involved in metabolic pathways related to MMP activity. The compound interacts with MMP-3, which cleaves the peptide bond, resulting in the release of a fluorescent product. This reaction provides insights into the enzyme’s catalytic mechanism and substrate specificity. Additionally, the compound’s interaction with MMPs can influence metabolic flux and metabolite levels, contributing to a better understanding of MMP-mediated processes in various biological contexts .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s structure allows it to be efficiently taken up by cells, where it can localize to specific compartments. Studies have shown that the compound accumulates in regions with high MMP activity, providing valuable information about the spatial distribution of MMPs in tissues. This property makes the compound a useful tool for studying the localization and activity of MMPs in various biological systems .

Subcellular Localization

The subcellular localization of this compound is determined by its targeting signals and post-translational modifications. The compound’s structure includes specific sequences that direct it to particular cellular compartments, such as the cytoplasm or extracellular matrix. These targeting signals ensure that the compound interacts with its intended MMP targets, allowing for accurate measurement of enzyme activity. Additionally, post-translational modifications, such as phosphorylation or glycosylation, can influence the compound’s localization and function, providing further insights into its role in cellular processes .

Properties

CAS No.

158584-08-8

Molecular Formula

C79H105N19O19S

Molecular Weight

1656.9 g/mol

IUPAC Name

(2S)-1-[6-amino-2-[[(2S)-1-[(2S)-5-carbamimidamido-2-[[2-(7-methoxy-2-oxochromen-4-yl)acetyl]amino]pentanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-6-(2,4-dinitroanilino)-1-oxohexan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C79H105N19O19S/c1-5-15-57(71(104)93-62(39-48-44-86-54-17-7-6-16-52(48)54)74(107)91-58(31-37-118-4)72(105)89-56(69(81)102)18-9-11-33-84-55-30-25-49(97(112)113)42-65(55)98(114)115)90-70(103)45(2)87-73(106)61(38-46-23-26-50(99)27-24-46)94-76(109)64-22-14-36-96(64)78(111)60(19-8-10-32-80)92-75(108)63-21-13-35-95(63)77(110)59(20-12-34-85-79(82)83)88-67(100)40-47-41-68(101)117-66-43-51(116-3)28-29-53(47)66/h6-7,16-17,23-30,41-45,56-64,84,86,99H,5,8-15,18-22,31-40,80H2,1-4H3,(H2,81,102)(H,87,106)(H,88,100)(H,89,105)(H,90,103)(H,91,107)(H,92,108)(H,93,104)(H,94,109)(H4,82,83,85)/t45-,56-,57-,58-,59-,60?,61-,62-,63-,64-/m0/s1

InChI Key

PMQNLFGGVGXOSM-QRQUECDASA-N

Isomeric SMILES

CCC[C@@H](C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCCCNC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])C(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@@H]5CCCN5C(=O)C(CCCCN)NC(=O)[C@@H]6CCCN6C(=O)[C@H](CCCNC(=N)N)NC(=O)CC7=CC(=O)OC8=C7C=CC(=C8)OC

SMILES

CCCC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCSC)C(=O)NC(CCCCNC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])C(=O)N)NC(=O)C(C)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C5CCCN5C(=O)C(CCCCN)NC(=O)C6CCCN6C(=O)C(CCCNC(=N)N)NC(=O)CC7=CC(=O)OC8=C7C=CC(=C8)OC

Canonical SMILES

CCCC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCSC)C(=O)NC(CCCCNC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])C(=O)N)NC(=O)C(C)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C5CCCN5C(=O)C(CCCCN)NC(=O)C6CCCN6C(=O)C(CCCNC(=N)N)NC(=O)CC7=CC(=O)OC8=C7C=CC(=C8)OC

sequence

RPKPYAXWMX

Synonyms

(7-methoxycoumarin-4-yl)acetyl-arginyl-prolyl-lysyl-prolyl-tyrosyl-alanyl-norvalyl-tryptophyl-methionyl-(2,4-dinitrophenyl)lysinamide
Mca-Arg-Pro-Lys-Pro-Tyr-Ala-Nva-Trp-Met-Lys(Dnp)-NH2
NFF 2
NFF-2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Methoxycoumarin-4-acetyl-Arg-Pro-Lys-Pro-Tyr-Ala-Nva-Trp-Met-(2,4-dinitrophenyl)Lys amide
Reactant of Route 2
7-Methoxycoumarin-4-acetyl-Arg-Pro-Lys-Pro-Tyr-Ala-Nva-Trp-Met-(2,4-dinitrophenyl)Lys amide
Reactant of Route 3
7-Methoxycoumarin-4-acetyl-Arg-Pro-Lys-Pro-Tyr-Ala-Nva-Trp-Met-(2,4-dinitrophenyl)Lys amide
Reactant of Route 4
7-Methoxycoumarin-4-acetyl-Arg-Pro-Lys-Pro-Tyr-Ala-Nva-Trp-Met-(2,4-dinitrophenyl)Lys amide
Reactant of Route 5
7-Methoxycoumarin-4-acetyl-Arg-Pro-Lys-Pro-Tyr-Ala-Nva-Trp-Met-(2,4-dinitrophenyl)Lys amide
Reactant of Route 6
7-Methoxycoumarin-4-acetyl-Arg-Pro-Lys-Pro-Tyr-Ala-Nva-Trp-Met-(2,4-dinitrophenyl)Lys amide

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